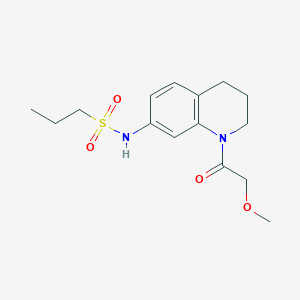

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

説明

特性

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)16-13-7-6-12-5-4-8-17(14(12)10-13)15(18)11-21-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYPWZBBMWVMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps:

Formation of the tetrahydroquinoline core: : This can be achieved via the Pictet-Spengler reaction, where an aldehyde and an amine condense and cyclize under acidic conditions.

Methoxyacetylation: : Introduction of the methoxyacetyl group is often done through an acylation reaction, utilizing agents such as methoxyacetyl chloride in the presence of a base.

Sulfonamide formation:

Industrial Production Methods

While the laboratory synthesis provides a foundational understanding, industrial-scale production may adopt optimized routes for higher efficiency and yield. This often involves continuous flow reactions and the use of robust catalysts to ensure scalability and consistency.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.

Reduction: : Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.

Substitution: : Nucleophilic substitution reactions can occur at the methoxyacetyl group or the sulfonamide, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: : Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: : Bases like sodium hydride and reagents like alkyl halides are typical.

Major Products

Oxidation: : Forms quinoline derivatives.

Reduction: : Converts sulfonamide to amine derivatives.

Substitution: : Produces various substituted quinoline or sulfonamide derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, particularly in heterocyclic and pharmaceutical chemistry.

Biology and Medicine

Its structural components allow it to interact with various biological targets, potentially serving as a lead compound in drug discovery. The sulfonamide group, in particular, is known for its antibacterial properties.

Industry

Industrially, it may be utilized in the production of specialized polymers or materials with specific electronic properties due to its unique functional groups.

作用機序

The compound’s mechanism of action largely depends on its interaction with specific molecular targets. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of substrate molecules. The tetrahydroquinoline ring system can bind to various receptors or enzymes, influencing biological pathways.

類似化合物との比較

Key Structural Differences

The compound is compared to the closely related analog (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (3i) from . Critical structural distinctions include:

Substituent Position :

- The target compound features sulfonamide substitution at C7 , whereas 3i is substituted at C4 .

- 3i includes a 6-benzyl group absent in the target compound.

Sulfonamide Branching :

- The target compound has a linear propane-1-sulfonamide , while 3i employs a branched 2-methylpropane-2-sulfamide .

Stereochemistry :

Pharmacological Implications

- Positional Effects : Substitution at C7 (target) versus C4 (3i) may alter MOR binding. C7 substitution could enhance interactions with hydrophobic receptor pockets, while C4 substitution in 3i might favor alternative binding modes.

- Its absence in the target compound may favor better pharmacokinetic profiles.

Research Findings and Hypotheses

- MOR Activity : While 3i was studied for mixed-efficacy MOR modulation, the target compound’s C7 substitution and linear sulfonamide may shift its activity toward agonism or biased signaling. Further in vitro assays are required to validate this.

- Metabolic Stability : The absence of a benzyl group in the target compound could reduce cytochrome P450-mediated metabolism, enhancing half-life compared to 3i .

生物活性

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Overview

The compound features a hybrid structure that integrates a tetrahydroquinoline core with a sulfonamide moiety. The molecular formula is , and its molecular weight is approximately 378.45 g/mol. The tetrahydroquinoline structure is known for its interactions with neurotransmitter systems, while the sulfonamide group is associated with various pharmacological activities.

The biological activity of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It has the potential to modulate receptor activity related to neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Calcium Channel Interaction : Given the presence of dihydropyridine-like features in related compounds, it may also influence calcium channels.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. Preliminary studies have shown that it can:

- Reduce inflammation markers in cellular models.

- Inhibit cancer cell proliferation in vitro.

These activities suggest that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide could be a candidate for further pharmacological studies aimed at drug development.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl) | Tetrahydroquinoline core + sulfonamide | Anti-inflammatory, anticancer |

| N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl) | Similar core structure | Neurotransmitter modulation |

| N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl) | Acetyl group instead of methoxyacetyl | Varies based on substitutions |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various sulfonamides, the compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 when tested on activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide led to a dose-dependent decrease in cell viability and induced apoptosis. These findings highlight its potential as a therapeutic agent in oncology.

Q & A

Q. What protocols detect and quantify process-related impurities (e.g., residual solvents, sulfonic acid byproducts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。